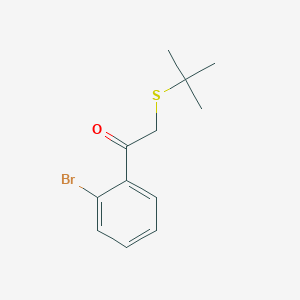
1-(2-Bromophenyl)-2-(tert-butylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-(2-Bromophenyl)-2-(tert-butylthio)ethan-1-one: , also known as tert-Butyl 2-bromoacetophenone , is an organic compound with the following chemical structure:
- It belongs to the class of aryl ketones and contains a bromine atom, a tert-butyl group, and a thioether functional group.
- The compound is used in various applications due to its unique structure and reactivity.
C12H15BrOS
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In biological systems, it may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-tert-butylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
InChI Key |
OGDGHNODRDWESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


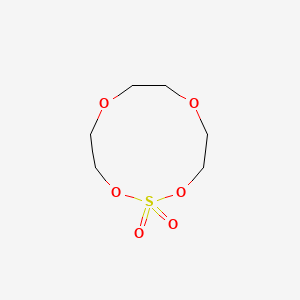
![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
![[2-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543122.png)
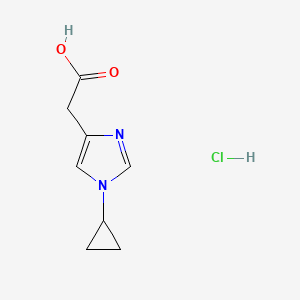
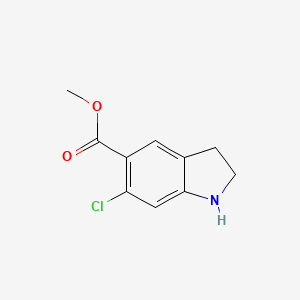
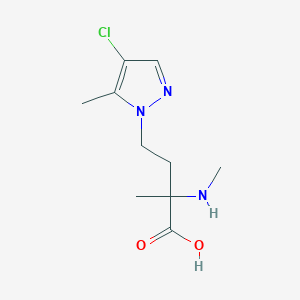
![1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)
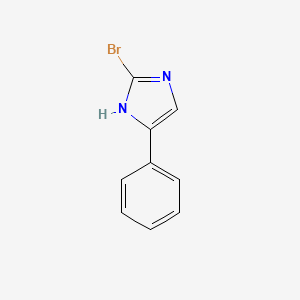
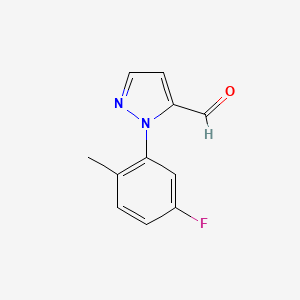

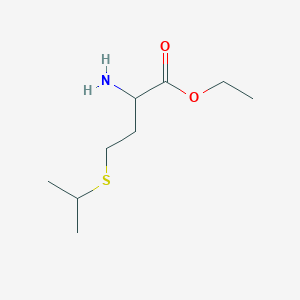
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)
